![molecular formula C26H20N6O4 B1226007 17-(3-Methoxyphenyl)-15-methyl-13-(4-nitrophenyl)-1,8,11,13,14-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-ol](/img/structure/B1226007.png)
17-(3-Methoxyphenyl)-15-methyl-13-(4-nitrophenyl)-1,8,11,13,14-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LSM-28389 is a ring assembly and a member of pyrazoles.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Fluorinated Retinoic Acids and Analogues : Research on analogues of methyl (E,E,Z,E)-3,7-dimethyl-6-fluoro-9-(4-methoxy-2,3,6-trimethylphenyl)nonatetraenoate, including their synthesis and biological activities, has been explored. These compounds have shown marked regression of chemically induced skin papillomas in mice (Lovey & Pawson, 1981).
Antiproliferative Activities
- Estra-17-ol Hybrids : The synthesis of various 3-methoxy and 3-benzyloxyestra-1,3,5(10)-trien-17-ols and their antiproliferative activities against human cancer cell lines has been studied. These compounds have potential implications in cancer treatment (Kiss et al., 2019).
Macrocyclic Ligands
- Metal Complexes : Research into macrocyclic compounds containing pyridine, including the synthesis and protonation reactions of these ligands, provides insights into potential applications in coordination chemistry (Costa & Delgado, 1993).
Medicinal Chemistry
- Antimitotic Agents : Studies on ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate and its derivatives have shown activity in various biological systems. This research contributes to the development of potential therapeutic agents (Temple & Rener, 1992).
Antibacterial Activity
- Oxadiazole Derivatives : The synthesis and evaluation of 2-amino-1,3,4-oxadiazole derivatives for anti-Salmonella typhi activity highlights potential applications in the development of new antibacterial agents (Salama, 2020).
Anticonvulsant and Neurotoxic Properties
- N-Phenyl Derivatives of Phthalimide : Research on various N-phenyl substituents of phthalimide for anticonvulsant and neurotoxic properties contributes to the development of novel pharmacological agents (Vamecq et al., 2000).
Computational Studies
- Characterization and Computational Analysis : Studies involving the synthesis, characterization, and computational analysis of N-[(9E)-8,10,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide provide insights into the molecular structure and properties of such compounds (Odame, Hosten, & Tshentu, 2020).
Propiedades
Fórmula molecular |
C26H20N6O4 |
|---|---|
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
17-(3-methoxyphenyl)-15-methyl-13-(4-nitrophenyl)-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,10,12(16),14-hexaen-9-one |
InChI |
InChI=1S/C26H20N6O4/c1-15-22-23(16-6-5-7-19(14-16)36-2)30-21-9-4-3-8-20(21)27-26(33)25(30)28-24(22)31(29-15)17-10-12-18(13-11-17)32(34)35/h3-14,23H,1-2H3,(H,27,33) |
Clave InChI |
VHHIKDBIOJWYMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1C(N3C4=CC=CC=C4NC(=O)C3=N2)C5=CC(=CC=C5)OC)C6=CC=C(C=C6)[N+](=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1225925.png)
![ethyl (2Z)-2-[3-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1225926.png)
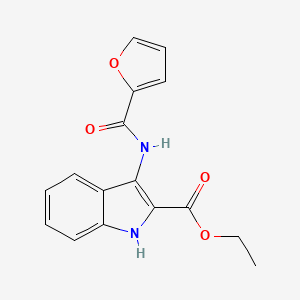
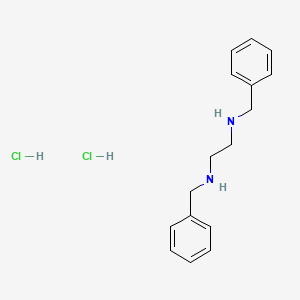

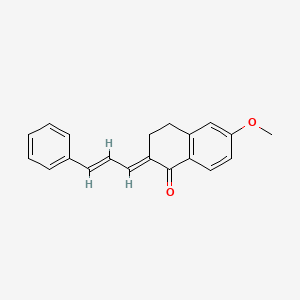
![2-[[1-oxo-2-(2-pyrimidinylthio)ethyl]amino]-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1225934.png)
![5-[(2-Chlorophenyl)methylsulfonyl]-1-(2,6-dimethylphenyl)tetrazole](/img/structure/B1225936.png)
![5-[2-[[2-[[2-furanyl(oxo)methyl]amino]phenyl]-oxomethoxy]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B1225937.png)
![2-[[5-Methyl-2-[4-(methylthio)phenyl]-4-oxazolyl]methylthio]-1-(4-morpholinyl)ethanone](/img/structure/B1225941.png)
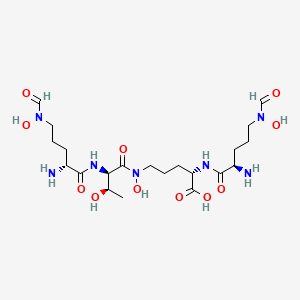
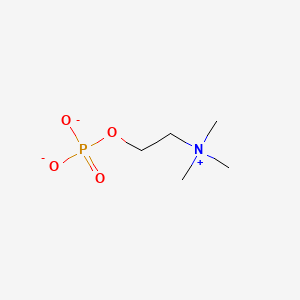
![3-Hydroxy-4-({2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl}diazenyl)naphthalene-2,7-disulfonate](/img/structure/B1225947.png)
![7-[5-(3-Hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B1225949.png)
